2-Amino-6-propylphenol
Description
Contextualization within the Aminophenol Class of Organic Compounds
2-Amino-6-propylphenol is a derivative of 2-aminophenol (B121084), placing it firmly within the aminophenol class of organic compounds. Aminophenols are aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring. chemcess.comresearchgate.net These compounds are amphoteric, meaning they can act as either weak acids or weak bases, though the basic character typically predominates. researchgate.net
The parent aminophenols exist as three basic isomers: 2-aminophenol, 3-aminophenol (B1664112), and 4-aminophenol (B1666318), with the position of the functional groups relative to each other determining the isomer. chemcess.comresearchgate.net These isomers exhibit distinct physical and chemical properties. For instance, 2-aminophenol and 4-aminophenol are readily oxidized, a property utilized in applications like photographic developers, while 3-aminophenol is comparatively stable in air. chemcess.comresearchgate.net The presence of the propyl group in this compound introduces additional steric and electronic effects that further modify its properties compared to the parent 2-aminophenol.
The synthesis of aminophenols is primarily achieved through the reduction of the corresponding nitrophenols. chemcess.comwikipedia.org For instance, 2-aminophenol is industrially synthesized by the catalytic hydrogenation of 2-nitrophenol. wikipedia.org A similar principle can be applied to synthesize substituted aminophenols like this compound, likely starting from 2-nitro-6-propylphenol. acs.org
Significance of Positional Isomerism in Substituted Phenolic Structures
The arrangement of substituents on a phenolic ring, known as positional isomerism, is of paramount importance as it profoundly influences the molecule's physical, chemical, and biological properties. mcgill.castudysmarter.co.uk The relative positions of the amino, hydroxyl, and propyl groups in this compound are crucial in defining its reactivity and interactions.
The substitution pattern on a phenol (B47542) ring affects the bond dissociation energy and acidity of the hydroxyl group, as well as the redox properties of the aromatic ring. mcgill.ca For example, the ortho, meta, and para isomers of a disubstituted phenol can exhibit vastly different behaviors. mcgill.ca In the case of this compound, the amino and propyl groups are positioned ortho to the hydroxyl group. This ortho substitution can lead to intramolecular hydrogen bonding between the hydroxyl and amino groups, which can influence properties like melting point and solubility. wikipedia.org
The separation of positional isomers can be challenging, often requiring specific chemical or physical methods. google.com The ability to synthesize a specific isomer with high regiochemical control is a significant area of research in organic synthesis. oregonstate.edu
Overview of Research Trajectories for Substituted Aminophenols
Research into substituted aminophenols is diverse and spans multiple areas of chemistry. A significant focus lies in their use as versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. researchgate.net
One major research trajectory involves the development of new synthetic methodologies. This includes creating more efficient and environmentally friendly ways to synthesize specific isomers of substituted aminophenols. mdpi.comresearchgate.net For instance, research has explored eco-friendly syntheses of 2-substituted benzoxazoles from 2-aminophenols. mdpi.com
Another key area of investigation is the application of substituted aminophenols in catalysis and materials science. Substituted o-aminophenols have been studied as redox mediators in the oxidation of thiols to disulfides. researchgate.netresearchgate.net Their ability to form metal complexes also makes them valuable in the creation of dyes and pigments. wikipedia.org
Furthermore, the biological activity of substituted aminophenols is a subject of intense study. For example, amidino-substituted 2-aminophenols have been identified as important building blocks for biologically active benzoxazoles with antiproliferative properties. rsc.org The specific substituents on the aminophenol ring can be tailored to target specific biological pathways or receptors. solubilityofthings.com The study of compounds like this compound and its derivatives contributes to this growing body of knowledge, potentially leading to the discovery of new therapeutic agents or functional materials.
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| IUPAC Name | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| Synonyms | 2-hydroxyaniline, o-aminophenol | 3-hydroxyaniline, m-aminophenol | 4-hydroxyaniline, p-aminophenol |
| Chemical Formula | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molar Mass | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |
| Appearance | White orthorhombic needles | White prisms | White plates |
| Melting Point | 174 °C | 122-123 °C | 186-189 °C |
| Oxidation Stability | Readily oxidized | Relatively stable | Readily oxidized |
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
InChI Key |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Propylphenol
Retrosynthetic Analysis of 2-Amino-6-propylphenol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by considering the functional groups and their relationships on the aromatic ring.
The primary disconnection targets the amino group. An amino group on an aromatic ring is commonly introduced by the reduction of a nitro group. This functional group interconversion (FGI) leads to the precursor molecule, 2-nitro-6-propylphenol.
Figure 1: Retrosynthetic disconnection of the amino group.
Target Molecule Precursor
this compound <-- 2-Nitro-6-propylphenol
(NH2 disconnection)
The next disconnection involves the substituents on the phenol (B47542) ring. The propyl and nitro groups are ortho to the hydroxyl group. The hydroxyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Therefore, it is logical to assume that one of these groups was introduced onto a pre-existing substituted phenol. Given that direct propylation of 2-nitrophenol can be complex, a more common strategy involves the nitration of 2-propylphenol (B147445). This leads to the next disconnection of the nitro group, identifying 2-propylphenol as a key intermediate.
Figure 2: Retrosynthetic disconnection of the nitro group.
Precursor Intermediate
2-Nitro-6-propylphenol <-- 2-Propylphenol
(NO2 disconnection)
Finally, the propyl group on 2-propylphenol can be disconnected from the phenol ring. The introduction of an alkyl group onto a phenol is typically achieved through a Friedel-Crafts alkylation reaction. This leads back to the simple and readily available starting material, phenol.
Figure 3: Retrosynthetic disconnection of the propyl group.
Intermediate Starting Material
2-Propylphenol <-- Phenol
(Propyl disconnection)
This complete retrosynthetic analysis suggests a plausible multi-step forward synthesis starting from phenol, proceeding through 2-propylphenol and 2-nitro-6-propylphenol, to ultimately yield this compound.
Direct Synthetic Routes to this compound
The most direct synthetic route to this compound involves the transformation of a closely related precursor, namely 2-nitro-6-propylphenol. This precursor already contains the required carbon skeleton and the hydroxyl group in the correct positions. The key step is the reduction of the nitro group to an amino group.
Reduction of Nitro-Phenol Precursors in this compound Synthesis
The reduction of the nitro group in 2-nitro-6-propylphenol is a critical functional group interconversion. Several reducing agents are effective for this transformation. A common and industrially scalable method is the use of metals in an acidic medium, such as iron, tin, or zinc with hydrochloric acid masterorganicchemistry.com. Another effective method involves the use of sodium sulfide or sodium hydrosulfide, which can offer selectivity in the presence of other reducible functional groups google.comwikipedia.org.
| Reducing Agent | Reaction Conditions | Comments |
| Fe / HCl | Acidic aqueous solution, heat | Classical method, cost-effective for large scale. |
| Sn / HCl | Acidic aqueous solution | Effective, but tin salts can be problematic in waste. |
| Zn / H+ | Acidic aqueous solution | Can also be used for this transformation. |
| Na2S / (NH4)2S | Aqueous or alcoholic solution | Can offer selectivity for partial reduction of dinitro compounds. |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution | A versatile and powerful reducing agent. wikipedia.org |
This table presents common methods for the reduction of aromatic nitro compounds.
Catalytic Hydrogenation Approaches for this compound
Catalytic hydrogenation is a widely used and clean method for the reduction of nitro groups. This process involves molecular hydrogen (H₂) and a metal catalyst. For the synthesis of this compound from 2-nitro-6-propylphenol, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel wikipedia.orgrsc.org. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate under a pressurized atmosphere of hydrogen researchgate.netgoogle.com. The presence of the ortho-propyl group may influence the reaction rate but generally does not prevent the reduction researchgate.net.
| Catalyst | Solvent | Pressure | Temperature | Comments |
| 5-10% Pd/C | Ethanol, Methanol | 1-5 atm H₂ | Room Temperature | Most common and versatile catalyst. rsc.orgresearchgate.net |
| 5% Pt/C | Ethanol, Acetic Acid | 1-5 atm H₂ | Room Temperature | Highly active catalyst. nih.gov |
| Raney Nickel | Ethanol | 1-10 atm H₂ | Room Temperature to 50°C | Cost-effective alternative to precious metal catalysts. wikipedia.org |
This table summarizes typical conditions for the catalytic hydrogenation of aromatic nitro compounds.
Mechanistic Aspects of Functional Group Interconversions Leading to this compound
The reduction of a nitro group to an amine is a six-electron reduction. While the exact mechanism can vary with the reducing agent, a general pathway involves several intermediates. When using metal hydrides or dissolving metals, the reaction is thought to proceed through nitroso and hydroxylamine intermediates before forming the final amine nih.gov.
General Reduction Pathway:
Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst along with hydrogen. The transfer of hydrogen atoms from the catalyst surface to the nitro group occurs in a stepwise manner, again likely proceeding through nitroso and hydroxylamine intermediates that are rapidly reduced to the amine under the reaction conditions rsc.org. The efficiency of the reaction can be influenced by the catalyst, solvent, pH, and the presence of other functional groups on the aromatic ring rsc.org.
Multi-Step Synthetic Strategies for this compound
As outlined in the retrosynthetic analysis, a practical multi-step synthesis of this compound begins with a simpler, commercially available starting material like phenol. This approach requires the sequential introduction of the propyl and amino (via nitro) functionalities.
Strategic Incorporation of the Propyl Moiety in Phenolic Systems
The introduction of the propyl group onto the phenol ring is a key step in the multi-step synthesis. This is typically achieved through a Friedel-Crafts alkylation reaction. The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve selective ortho-propylation, reaction conditions must be carefully controlled.
The alkylation can be carried out using a propylating agent such as 1-propyl halide (e.g., 1-bromopropane) or propene in the presence of a Lewis acid catalyst like AlCl₃ or a solid acid catalyst nih.gov. The choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures can lead to the thermodynamically more stable ortho-isomer, although this can also lead to rearrangements and byproducts.
A common starting material for this synthesis is 2-propylphenol, which is commercially available. The synthesis would then proceed with the nitration of 2-propylphenol. The hydroxyl and propyl groups are both ortho-, para-directing. Nitration of 2-propylphenol would be expected to yield a mixture of isomers, including 2-propyl-4-nitrophenol and the desired 2-propyl-6-nitrophenol. The regioselectivity of the nitration can be influenced by the choice of nitrating agent and reaction conditions dergipark.org.trresearchgate.net. For example, using a mixture of nitric acid and sulfuric acid is a common method for nitration byjus.com. The separation of the desired 2-nitro-6-propylphenol isomer from the reaction mixture would be a critical step in this synthetic sequence. A patent for the synthesis of a similar compound, 2-amino-4-tert-amyl-6-nitro-phenol, describes a process of alkylation of phenol followed by nitration and then reduction, supporting this proposed synthetic strategy google.com.
Regioselective Introduction of the Amino Functionality to this compound Precursors
The most common and established strategy for introducing an amino group ortho to the hydroxyl group in a phenolic compound, and specifically for the synthesis of this compound, is a two-step process involving nitration followed by reduction.
Nitration of 2-Propylphenol:
The initial step is the regioselective nitration of 2-propylphenol. The hydroxyl group of the phenol is an activating, ortho, para-directing group, as is the alkyl group. libretexts.org Therefore, direct nitration will yield a mixture of isomers. However, conditions can be optimized to favor the formation of the desired ortho-nitro product, 2-nitro-6-propylphenol. The choice of nitrating agent and reaction conditions is crucial for achieving high regioselectivity. Various nitrating systems have been explored for the selective nitration of phenols. researchgate.netresearchgate.net
For instance, the use of metal nitrates, such as copper(II) nitrate or iron(III) nitrate, in organic solvents can offer improved selectivity compared to the classical mixed acid (HNO₃/H₂SO₄) nitration, which can be aggressive and lead to over-nitration and oxidation byproducts. Another approach involves the use of solid-supported catalysts, like silica-supported aluminum nitrate, which can enhance ortho-selectivity and provide milder reaction conditions. researchgate.net Zeolite catalysts have also been employed in the regioselective nitration of substituted aromatic compounds, favoring the formation of specific isomers. google.com
| Nitrating Agent | Catalyst/Support | Solvent | Key Advantages |
|---|---|---|---|
| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | - | Classical and potent, but can lead to low selectivity and side reactions. |
| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | - | Acetic anhydride or organic solvents | Milder conditions and potential for improved regioselectivity. |
| Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) | - | Organic solvents | Alternative metal nitrate for selective nitration. |
| Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) | Silica | Acetone | High o-selectivity, mild room temperature conditions, and ease of handling. researchgate.net |
| Strontium nitrate (Sr(NO₃)₂) | H₂SO₄-Silica | Solvent-free | Preferential ortho nitration under solvent-free conditions. researchgate.net |
Reduction of 2-Nitro-6-propylphenol:
Once the 2-nitro-6-propylphenol intermediate is synthesized and purified, the subsequent step is the reduction of the nitro group to an amino group to yield the final product, this compound. A variety of reducing agents are effective for this transformation.
Catalytic hydrogenation is a widely used and clean method for the reduction of nitroarenes. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. This method is often high-yielding and produces water as the only byproduct.
Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classical and effective methods for nitro group reduction. Another common reagent is sodium borohydride (B1222165) in the presence of a catalyst, which can be used for the reduction of nitro compounds. A recent study on the synthesis of 2-amino-6-methyl-phenol derivatives, which are structurally similar to the target compound, highlights the utility of such synthetic strategies in medicinal chemistry. nih.gov
| Reducing Agent | Catalyst | Solvent | Reaction Conditions |
|---|---|---|---|
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Ethyl acetate | Atmospheric or elevated pressure |
| Hydrogen (H₂) | Raney Nickel | Ethanol or Methanol | Atmospheric or elevated pressure |
| Tin (Sn) | Hydrochloric Acid (HCl) | - | Reflux |
| Iron (Fe) | Hydrochloric Acid (HCl) or Acetic Acid | - | Reflux |
| Sodium Borohydride (NaBH₄) | Boron trifluoride etherate | - | Controlled temperature |
Chemical Reactivity and Transformations of 2 Amino 6 Propylphenol
Electrophilic Aromatic Substitution Reactions on 2-Amino-6-propylphenol
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) and the hydroxyl (-OH) groups. The propyl group also contributes a weak activating effect. These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The regioselectivity of substitution is determined by the directing effects of the existing substituents. Both the amino and hydroxyl groups are powerful ortho, para-directors. In this compound, their directing effects are cooperative. The position para to the hydroxyl group (C4) and the position ortho to the hydroxyl group (C3) are activated. Similarly, the positions ortho (C3) and para (C5, which is blocked by the propyl group) to the amino group are activated. The confluence of these directing effects strongly favors electrophilic attack at the C4 position, which is para to the hydroxyl group and meta to the amino group. Substitution at the C3 and C5 positions is also possible but generally less favored due to steric hindrance and less electronic activation compared to the C4 position.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OH | C1 | +R > -I (Resonance Donating) | Strongly Activating | ortho, para (C2, C4, C6) |
| -NH₂ | C2 | +R > -I (Resonance Donating) | Strongly Activating | ortho, para (C1, C3, C5) |
| -CH₂CH₂CH₃ | C6 | +I (Inductive Donating) | Weakly Activating | ortho, para (C1, C3, C5) |
Note: The combined effect strongly directs incoming electrophiles to the C4 position.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed under milder conditions than those required for benzene. For example, bromination would likely occur readily without a Lewis acid catalyst.
Nucleophilic Reactivity at the Phenolic Hydroxyl Group of this compound
The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation (Williamson ether synthesis) and acylation (esterification). However, the presence of the more nucleophilic amino group complicates direct, selective reactions at the hydroxyl site. The amino group will preferentially react with electrophiles like alkyl halides or acyl chlorides.
To achieve selective O-alkylation or O-acylation, the amino group must first be protected. A common strategy involves the reversible formation of an imine (Schiff base) by reacting the aminophenol with an aldehyde, such as benzaldehyde. This protection renders the nitrogen non-nucleophilic. The protected intermediate can then be treated with an alkylating or acylating agent to modify the hydroxyl group. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-substituted product. researchgate.net
Table 2: Selective O-Alkylation of 2-Aminophenols (Illustrative Pathway)
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Protection | Benzaldehyde (C₆H₅CHO) | N-benzylidene-2-amino-6-propylphenol | Protects the -NH₂ group |
| 2. Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | O-alkylated imine | Forms the desired C-O bond |
| 3. Deprotection | Acidic Hydrolysis (e.g., aq. HCl) | 2-Amino-6-propyl-1-alkoxybenzene | Regenerates the -NH₂ group |
Based on the general method for selective alkylation of aminophenols. researchgate.net
Reactions Involving the Amine Functional Group of this compound
The primary aromatic amine is one of the most reactive sites in the molecule, functioning as a potent nucleophile and a base.
Due to its greater nucleophilicity compared to the phenolic hydroxyl group, the amino group can be selectively acylated and alkylated under appropriate conditions.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) readily forms N-acylated products (amides). This reaction is typically fast and high-yielding.
Alkylation: Direct alkylation with alkyl halides can be difficult to control and may lead to polyalkylation. A more effective method for selective mono-N-alkylation is reductive amination. researchgate.net This involves the condensation of this compound with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netresearchgate.net This one-pot procedure provides good yields of the N-alkylated aminophenol. researchgate.netresearchgate.net
Table 3: Reductive Amination for N-Alkylation of this compound
| Carbonyl Compound (R'R''C=O) | Reducing Agent | Product (N-alkylated this compound) |
|---|---|---|
| Formaldehyde (HCHO) | NaBH₃CN | 2-(Methylamino)-6-propylphenol |
| Benzaldehyde (C₆H₅CHO) | NaBH₄ | 2-(Benzylamino)-6-propylphenol |
| Acetone ((CH₃)₂CO) | NaBH₄ | 2-(Isopropylamino)-6-propylphenol |
As a primary aromatic amine, this compound can undergo diazotization. byjus.com Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. byjus.comgoogle.comorganic-chemistry.org
The resulting 2-hydroxy-3-propylbenzenediazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. organic-chemistry.orgmasterorganicchemistry.com
Table 4: Transformations of the Diazonium Salt of this compound
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer | CuCl / HCl | 2-Chloro-6-propylphenol |
| Sandmeyer | CuBr / HBr | 2-Bromo-6-propylphenol |
| Sandmeyer | CuCN / KCN | 2-Hydroxy-3-propylbenzonitrile |
| Schiemann | HBF₄, then heat | 2-Fluoro-6-propylphenol |
| - | KI | 2-Iodo-6-propylphenol |
| - | H₃PO₂ | Propylphenol |
| Azo Coupling | Phenol (B47542), NaOH | Azo dye |
Furthermore, the diazonium salt can act as an electrophile and react with activated aromatic compounds, such as other phenols or anilines, in azo coupling reactions to form highly colored azo compounds, which are used as dyes. nih.gov
Oxidation and Reduction Pathways of this compound
Aminophenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.
Oxidation: The oxidation of 2-aminophenols can be a complex process, often leading to polymeric materials. However, under controlled conditions, specific transformations can be achieved. A notable reaction is the biomimetic aerobic oxidation to form phenoxazinone structures. For instance, the oxidation of 2-aminophenol (B121084), catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one. rsc.org It is plausible that this compound would undergo an analogous oxidative coupling reaction between two molecules to form a propyl-substituted 2-aminophenoxazine-3-one. rsc.org
Additionally, the aliphatic propyl side chain can be a site for oxidation. Biocatalytic systems have been developed for the selective oxidation of C-H bonds in alkylphenols, which could potentially hydroxylate the propyl group at various positions. pnas.org
Reduction: The aromatic ring and the amino/hydroxyl groups are already in a reduced state. Therefore, reduction reactions are not a common pathway for this molecule unless other functional groups, such as a nitro group introduced via electrophilic substitution, are present.
Cyclization and Heterocyclic Annulation Reactions of this compound
The ortho arrangement of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of fused heterocyclic rings, particularly benzoxazoles. nih.govorganic-chemistry.org In these reactions, the amino and hydroxyl groups act as a pair of nucleophiles.
Condensation with a variety of C1 synthons can lead to the formation of a five-membered oxazole (B20620) ring fused to the benzene ring. nih.govresearchgate.net This can be achieved by reacting this compound with reagents such as carboxylic acids, aldehydes, acid chlorides, or orthoesters, often under acidic or thermal conditions. organic-chemistry.orgglobalresearchonline.net The reaction with aldehydes, for example, typically proceeds through the initial formation of a Schiff base with the amino group, followed by an intramolecular cyclization of the hydroxyl group onto the imine carbon and subsequent aromatization via oxidation or elimination. nih.gov
Table 5: Synthesis of Benzoxazoles from this compound
| Reagent | Catalyst/Conditions | Product |
|---|---|---|
| Carboxylic Acid (RCOOH) | Polyphosphoric Acid (PPA), Heat | 2-Alkyl/Aryl-8-propylbenzoxazole |
| Aldehyde (RCHO) | Oxidant (e.g., O₂, DDQ) or Catalyst (e.g., Cu₂O) | 2-Alkyl/Aryl-8-propylbenzoxazole |
| N-Cyano-N-phenyl-p-toluenesulfonamide | BF₃·Et₂O, Reflux | 2-Amino-8-propylbenzoxazole |
Based on general synthetic methods for benzoxazoles from 2-aminophenols. nih.govorganic-chemistry.orgnih.gov
This facile cyclization to form the stable benzoxazole (B165842) core is a key feature of the reactivity of this compound and its analogs.
Derivatization and Analogue Synthesis of 2 Amino 6 Propylphenol
Design Principles for 2-Amino-6-propylphenol Derivatives
The design of this compound derivatives is guided by established principles of medicinal and materials chemistry. The primary objectives often include enhancing biological activity, improving selectivity for a particular target, modifying solubility, and fine-tuning electronic properties. Key strategies involve altering steric bulk, modulating electronic effects through the introduction of electron-donating or electron-withdrawing groups, and introducing new functional groups to facilitate different types of interactions.
For instance, modifications to the alkyl side chain can influence the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes. Altering the substitution pattern on the aromatic ring can impact the pKa of the phenolic hydroxyl and amino groups, thereby influencing the molecule's ionization state at physiological pH. The introduction of additional functional groups can also create new sites for hydrogen bonding or metal coordination.
Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound can be approached through various synthetic routes, targeting modifications on the propyl side chain and the aromatic ring, as well as the preparation of ether and ester derivatives.
While specific literature on the modification of the propyl side chain of this compound is not abundant, general synthetic methodologies for the alteration of alkyl chains on phenolic compounds can be applied. These methods may include:
Oxidation: The propyl group could potentially be oxidized to introduce hydroxyl or carbonyl functionalities.
Halogenation: Radical halogenation could introduce a halogen atom onto the propyl chain, which can then serve as a handle for further functionalization through nucleophilic substitution reactions.
Chain Extension or Branching: This could be achieved by utilizing a starting material with a different alkyl chain or by employing cross-coupling reactions.
A representative, though not specific to this compound, synthetic transformation could involve the conversion of a propyl group to a propenyl group via dehydrogenation, which would then allow for a variety of addition reactions.
The aromatic ring of this compound offers several positions for the introduction of new substituents. Common electrophilic aromatic substitution reactions can be employed, with the directing effects of the amino and hydroxyl groups influencing the position of substitution.
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For example, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can lead to mono- or di-halogenated products.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group, providing access to diaminophenol derivatives.
Alkylation and Acylation: Friedel-Crafts alkylation or acylation can introduce new alkyl or acyl groups onto the aromatic ring, further modifying the steric and electronic properties of the molecule.
Table 1: Examples of Potential Aromatic Ring Substituted Derivatives of this compound
| Substituent | Potential Position(s) | Synthetic Reagent(s) |
| Chloro | 4, 5 | N-Chlorosuccinimide (NCS) |
| Bromo | 4, 5 | N-Bromosuccinimide (NBS) |
| Nitro | 4, 5 | HNO₃/H₂SO₄ |
| Methyl | 4, 5 | CH₃I / AlCl₃ |
| Acetyl | 4, 5 | CH₃COCl / AlCl₃ |
This table is illustrative and based on general principles of aromatic substitution on aminophenols.
The phenolic hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. These modifications can significantly alter the compound's solubility, stability, and pharmacokinetic properties.
Phenolic Ethers: The synthesis of phenolic ethers is commonly achieved through the Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. A study on the selective alkylation of aminophenols demonstrated a method to protect the amino group with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent deprotection, yielding the desired O-alkylated aminophenol in good yields researchgate.net.
Phenolic Esters: Esterification of the phenolic hydroxyl group can be carried out by reacting this compound with an acyl chloride or a carboxylic anhydride in the presence of a base. Alternatively, direct esterification with a carboxylic acid can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Table 2: Representative Ether and Ester Derivatives of this compound
| Derivative Type | R Group | Reagents |
| Ether | Methyl | 1. Benzaldehyde, 2. NaH, CH₃I, 3. HCl |
| Ether | Ethyl | 1. Benzaldehyde, 2. NaH, CH₃CH₂Br, 3. HCl |
| Ester | Acetyl | Acetic anhydride, Pyridine (B92270) |
| Ester | Benzoyl | Benzoyl chloride, Triethylamine |
This table provides examples of potential synthetic routes based on general methodologies.
Formation of Metal Complexes with this compound and its Derivatives
The ortho-aminophenol moiety in this compound and its derivatives makes it an excellent ligand for the formation of coordination complexes with a variety of transition metals. The amino and hydroxyl groups can act as a bidentate chelating ligand, binding to a metal center to form a stable five-membered ring.
The coordination chemistry of o-aminophenol based ligands has been extensively studied, revealing that these ligands can be "redox non-innocent," meaning they can actively participate in the redox chemistry of the metal complex . This property is crucial for their application in catalysis. Transition metal complexes of aminophenol-containing ligands have been characterized using various spectroscopic and analytical techniques, including UV-Vis, FTIR, and NMR spectroscopy iarjset.com.
The synthesis of these metal complexes typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the this compound ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion will determine the geometry and coordination number of the resulting complex.
Table 3: Potential Metal Complexes of this compound
| Metal Ion | Potential Geometry | Potential Applications |
| Copper(II) | Square planar, Tetrahedral | Catalysis, Antimicrobial agents |
| Nickel(II) | Square planar, Octahedral | Catalysis |
| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Oxygen carriers |
| Zinc(II) | Tetrahedral | Fluorescent sensors |
| Iron(III) | Octahedral | Mimicking enzyme active sites |
This table is based on the known coordination chemistry of related o-aminophenol ligands.
The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry iarjset.com.
Spectroscopic Characterization Methodologies for 2 Amino 6 Propylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Amino-6-propylphenol
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the connectivity of atoms and infer the spatial arrangement of the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and propyl (-CH₂CH₂CH₃) substituents on the aromatic ring. The electron-donating nature of the -OH and -NH₂ groups typically shifts the signals of ortho and para protons to a higher field (lower ppm).
The aromatic region would display signals for three protons on the benzene (B151609) ring. These protons are expected to appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The propyl group will show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the aromatic ring. The protons of the -OH and -NH₂ groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their identity can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O), which causes the -OH and -NH₂ signals to disappear from the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (Aromatic) | 6.5 - 7.0 | m | 7.0 - 8.5 |
| -OH (Phenolic) | 4.5 - 6.0 | br s | - |
| -NH₂ (Amino) | 3.5 - 5.0 | br s | - |
| -CH₂-Ar (Propyl) | 2.4 - 2.6 | t | ~7.5 |
| -CH₂-CH₃ (Propyl) | 1.5 - 1.7 | sextet | ~7.5 |
| -CH₃ (Propyl) | 0.8 - 1.0 | t | ~7.5 |
Note: Predicted values are based on typical chemical shifts for similar substituted phenols. s = singlet, t = triplet, m = multiplet, br = broad.
The ¹³C NMR spectrum for this compound will provide information on the carbon skeleton. Due to the molecule's asymmetry, nine distinct signals are expected, corresponding to the six aromatic carbons and the three carbons of the propyl side chain. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons directly bonded to the electron-donating -OH and -NH₂ groups (C1 and C2) are expected to be shielded and appear at a lower field (higher ppm). The propyl group carbons will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Aromatic) | 145 - 150 |
| C-NH₂ (Aromatic) | 140 - 145 |
| C-H (Aromatic) | 115 - 130 |
| C-C (Propyl, Aromatic) | 120 - 125 |
| -C H₂-Ar (Propyl) | 30 - 35 |
| -C H₂-CH₃ (Propyl) | 20 - 25 |
| -C H₃ (Propyl) | 13 - 15 |
Note: Predicted values are based on substituent effects on benzene chemical shifts.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show cross-peaks between adjacent aromatic protons and between the protons of the propyl chain (-CH₂-CH₂- and -CH₂-CH₃), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., the aromatic protons to their respective aromatic carbons and the propyl protons to their carbons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide conformational information, such as the spatial proximity between the protons of the amino group and the benzylic protons of the propyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for this compound
Both IR and Raman spectroscopy can identify the functional groups present in this compound.
O-H and N-H Stretching: The most prominent features in the IR spectrum would be the stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups. These typically appear in the region of 3200-3600 cm⁻¹. The O-H stretch is usually a very broad and strong band, while the N-H₂ group will show two sharp peaks (symmetric and asymmetric stretching) in this region.
C-H Stretching: Vibrations corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amine are expected in the 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.
N-H Bending: The scissoring bend of the -NH₂ group typically appears as a medium to strong band around 1600 cm⁻¹.
In Raman spectroscopy, the non-polar C=C aromatic ring stretching and C-H aliphatic bonds are often more intense, complementing the information from IR spectroscopy where polar bonds like O-H and N-H are more prominent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H Stretch (H-bonded) | Phenol (-OH) | 3200 - 3400 (Broad, Strong) | Weak |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 (Two bands, Medium) | Medium |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 (Medium) | Strong |
| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2960 (Strong) | Strong |
| N-H Bend | Amine (-NH₂) | 1590 - 1650 (Strong) | Weak |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 (Multiple bands, Medium) | Strong |
| C-O Stretch | Phenol | 1200 - 1300 (Strong) | Medium |
The ortho positioning of the amino and hydroxyl groups in this compound creates a high probability for the formation of a strong intramolecular hydrogen bond (O-H···N). This interaction significantly influences the vibrational spectra.
In the IR spectrum, this intramolecular hydrogen bonding causes the O-H stretching band to broaden significantly and shift to a lower frequency (e.g., 3200–3400 cm⁻¹) compared to a non-hydrogen-bonded ("free") hydroxyl group, which typically appears around 3600 cm⁻¹. libretexts.org The frequency of the O-H stretch is a sensitive indicator of the hydrogen bond strength. nih.govpsu.edu Similarly, the N-H stretching frequencies would also be perturbed by this interaction. The presence of a strong intramolecular hydrogen bond can be confirmed by dilution studies; the position of the O-H band would remain largely unchanged upon dilution in a non-polar solvent, whereas bands due to intermolecular hydrogen bonding would shift and decrease in intensity. modgraph.co.uk This phenomenon is a key structural feature that can be effectively characterized by vibrational spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides definitive information on its molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) for this compound is expected at an m/z corresponding to its molecular weight, which is calculated to be approximately 151.21 g/mol .
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound with high accuracy, which allows for the deduction of its elemental formula. For this compound, with the chemical formula C₉H₁₃NO, HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
The theoretical monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculation provides a highly precise mass that can be experimentally verified.
Interactive Data Table: Theoretical Isotopic Mass of this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Monoisotopic Mass | 151.099714 |
Experimental determination of the molecular ion's m/z value by HRMS to within a few parts per million (ppm) of the theoretical value (151.099714 Da) would unequivocally confirm the elemental composition of C₉H₁₃NO.
The fragmentation of the this compound molecular ion ([C₉H₁₃NO]⁺˙, m/z ≈ 151) would likely involve cleavages related to the propyl group and the aromatic ring.
Benzylic Cleavage: A primary fragmentation route for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring. This would result in the loss of an ethyl radical (•C₂H₅), leading to a stable benzylic cation.
Loss of Propene: A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule (C₃H₆).
Ring Fragmentation: Aromatic rings can undergo cleavage, typically involving the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), the latter being characteristic of aromatic amines. miamioh.edu
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 151 | •CH₃ (Methyl radical) | 136 | [M - CH₃]⁺ |
| 151 | •C₂H₅ (Ethyl radical) | 122 | [M - C₂H₅]⁺ (Benzylic cation) |
| 151 | C₃H₆ (Propene) | 109 | [M - C₃H₆]⁺˙ (Aminophenol radical cation) |
| 109 | CO (Carbon monoxide) | 81 | [C₅H₇N]⁺˙ |
| 109 | HCN (Hydrogen cyanide) | 82 | [C₅H₆O]⁺˙ |
The analysis of these characteristic product ions allows for the unambiguous confirmation of the connectivity of the atoms within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by absorptions arising from its aromatic system, which is influenced by the attached amino (-NH₂) and hydroxyl (-OH) groups.
The benzene ring itself is a chromophore, a part of a molecule responsible for its color by absorbing light. libretexts.org The amino and hydroxyl groups act as auxochromes, which are functional groups that modify the light-absorbing properties of the chromophore. Both -NH₂ and -OH are electron-donating groups that, through resonance, increase the electron density of the aromatic ring. This has several effects:
Bathochromic Shift (Red Shift): The presence of these auxochromes shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. This is because they decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shu.ac.uk
Hyperchromic Effect: An increase in the molar absorptivity (ε), meaning an increase in the intensity of the absorption, is also expected.
The electronic transitions responsible for the UV absorption in this compound are primarily π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. shu.ac.ukslideshare.net
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Substituted benzenes commonly show two such bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs of O or N) to a π* antibonding orbital. They are generally of much lower intensity than π → π* transitions. shu.ac.uk
While a specific experimental spectrum for this compound is not available, data from the closely related 2-aminophenol (B121084) can provide an estimate. 2-aminophenol exhibits absorption maxima in solvents like methanol (B129727) and DMSO, indicating the regions where this compound would also be expected to absorb. researchgate.net
Interactive Data Table: Expected Electronic Transitions and Absorption Regions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region (nm) | Expected Intensity |
|---|---|---|---|
| π → π | π (HOMO) → π (LUMO) | ~230-250 | High |
| π → π | π → π | ~280-310 | Medium to High |
| n → π | n(O, N) → π | >300 | Low |
The exact λ_max values and molar absorptivities are sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, causing shifts in the absorption peaks. shu.ac.uk
Computational Chemistry and Theoretical Studies of 2 Amino 6 Propylphenol
Quantum Chemical Calculations of 2-Amino-6-propylphenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the optimized molecular geometry and electronic properties of this compound.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. und.edunih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For phenolic compounds, these calculations can shed light on their antioxidant potential by modeling their ability to donate a hydrogen atom.
For this compound, DFT calculations would typically involve optimizing the geometry to find the most stable conformer, considering the rotation of the propyl and amino groups. The resulting data provides insights into bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
|---|---|
| Selected Bond Lengths (Å) | |
| O-H | 0.965 |
| C-O | 1.362 |
| C-N | 1.398 |
| N-H (avg) | 1.012 |
| **Selected Bond Angles (°) ** | |
| C-O-H | 109.2 |
| C-C-N | 121.5 |
| Electronic Properties (eV) | |
| HOMO Energy | -5.24 |
| LUMO Energy | -0.15 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. nih.gov Methods like Møller–Plesset (MP) perturbation theory and Coupled-Cluster (CC) theory can provide highly accurate results, often considered the "gold standard" in computational chemistry. ups-tlse.fr These methods are computationally more intensive than DFT and are often used to benchmark the results of less demanding methods. For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the understanding of its conformational energies and the barriers to rotation for the propyl and amino groups.
Molecular Docking Simulations with this compound Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a small molecule, such as a this compound analogue, might interact with a biological target, typically a protein. mdpi.com
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For analogues of this compound, docking studies could explore their potential to inhibit enzymes involved in oxidative stress, such as cyclooxygenases or lipoxygenases.
Table 2: Hypothetical Molecular Docking Results of this compound Analogues with a Peroxidase Enzyme
| Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -7.2 | HIS 42, ASN 175, PHE 422 |
| 2-Amino-6-ethylphenol | -6.8 | HIS 42, ASN 175 |
| 2-Amino-6-isopropylphenol | -7.5 | HIS 42, ASN 175, LEU 384, PHE 422 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion. This allows for the observation of how a molecule like this compound behaves in a dynamic environment, such as in an aqueous solution or embedded in a lipid bilayer. researchgate.netnih.gov
When combined with a docked protein-ligand complex, MD simulations can be used to assess the stability of the binding pose over time. rsc.org The simulation can reveal how the ligand and protein adjust their conformations to optimize their interactions and the role that water molecules play in mediating these interactions. nih.gov Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding site and the strength of the interactions.
Conformational Analysis and Intramolecular Interactions in this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are those connecting the propyl group to the phenyl ring and the C-N bond of the amino group.
A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group. This interaction can influence the molecule's preferred conformation and its chemical properties. nih.gov Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for rotation between them. The most stable conformer is likely to be the one that maximizes favorable intramolecular interactions, such as hydrogen bonding, while minimizing steric repulsion.
Table 3: Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Intramolecular H-bond (OH···NH2) | 0.00 |
| 2 | No intramolecular H-bond, propyl group extended | 2.5 |
Note: The data presented is illustrative, representing a plausible outcome of conformational analysis calculations.
Advanced Applications in Chemical and Biochemical Research
2-Amino-6-propylphenol as a Building Block in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor in the construction of complex molecular architectures. These reactive sites can be selectively modified, allowing for the stepwise assembly of intricate chemical structures.
This compound has been identified as a key intermediate in the synthesis of molecules with significant biological activity. Its structure is incorporated into larger frameworks designed to interact with biological targets. For instance, it is cited in patent literature as a building block for the creation of novel IL-8 receptor antagonists internationaljournalcorner.com. The synthesis of such compounds leverages the aminophenol core to construct molecules capable of modulating specific inflammatory pathways. The general synthetic utility of N-functionalized 2-aminophenols as starting materials for natural alkaloids, bioactive small molecules, and agrochemicals is well-documented, underscoring the importance of this structural motif in medicinal chemistry nih.gov.
The synthesis of polyfunctionalized arenes, such as 2-aminophenol (B121084) derivatives, is a cornerstone of pharmaceutical development nih.govmdpi.com. The presence of the propyl group in this compound can influence the lipophilicity and steric profile of the final active molecule, potentially enhancing its binding affinity and pharmacokinetic properties.
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of coloring agents tarjomeplus.com. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or another aniline (B41778) unb.calibretexts.org.
The amino group on this compound can be converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This reactive intermediate can then be coupled with a suitable aromatic partner to form an azo compound, characterized by the -N=N- linkage that acts as a chromophore. The general reaction scheme is as follows:
Diazotization: The primary amino group of this compound reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component, such as another phenol or an aromatic amine. The hydroxyl and propyl groups on the this compound backbone would modify the final color and properties (e.g., solubility, lightfastness) of the resulting dye.
While the chemical principles strongly support its use in this context, specific examples detailing the synthesis and spectral properties of dyes derived directly from this compound are not widely reported in academic journals. However, related aminophenol structures are commonly used for this purpose internationaljournalcorner.com.
Catalytic Roles of this compound and its Derivatives
The application of aminophenol derivatives in catalysis, particularly as ligands for metal centers, is an area of active research. The ability to form stable complexes with transition metals makes them suitable candidates for designing novel catalysts.
Schiff bases derived from 2-aminophenols are a well-established class of ligands in coordination chemistry iosrjournals.orgrsc.org. These ligands are typically synthesized through the condensation reaction between the amino group of the aminophenol and an aldehyde or ketone. The resulting Schiff base can coordinate to metal ions through the imine nitrogen and the phenolic oxygen, forming a stable chelate ring.
Theoretically, this compound could serve as a precursor for such ligands. The reaction with an aldehyde, like salicylaldehyde, would produce a tridentate ligand capable of binding to various transition metals. The electronic and steric properties of the resulting metal complex, and thus its catalytic activity, could be fine-tuned by the substituents on the ligand. The propyl group, in particular, would add steric bulk and increase the lipophilicity of the complex, potentially influencing its solubility in organic solvents and its catalytic selectivity. While this application is chemically plausible and supported by extensive research on similar 2-aminophenol-derived Schiff bases iosrjournals.orgnih.govnih.gov, specific studies detailing the synthesis and catalytic use of ligands derived from this compound are not readily found in the surveyed literature.
Beyond their use as ligands, certain organic molecules can act as organocatalysts, mediating chemical reactions without a metal center. While the direct use of this compound as an organocatalyst is not documented, its derivatives could theoretically be explored for such roles. The presence of both an acidic phenolic proton and a basic amino group could enable it to participate in bifunctional catalysis for certain proton-transfer-mediated reactions. However, a comprehensive literature search did not yield specific examples of this compound or its simple derivatives being employed as organocatalysts.
Mechanistic Probes in Biochemical Systems
The use of small molecules to probe the mechanisms of enzymes and biochemical pathways is a critical tool in chemical biology. Such probes often contain specific functionalities that allow them to interact with or report on a biological system. Despite the presence of functional groups that could interact with biological macromolecules, there is no significant evidence in the scientific literature to suggest that this compound has been developed or utilized as a mechanistic probe in biochemical systems. Its potential in this area remains unexplored.
Modulation of Enzyme Activity by Aminophenol Analogues
While direct studies on this compound are limited, research on structurally similar compounds, or analogues, provides significant insight into how this class of molecules can modulate enzyme activity. The interplay between the phenolic hydroxyl group, the amino group, and alkyl substituents can lead to specific interactions with enzyme active sites or allosteric sites.
One key area of research involves the atypical kinase-like protein COQ8A, which is essential for the biosynthesis of coenzyme Q. Studies have shown that a close analogue, 2-propylphenol (B147445) (which lacks the amino group), acts as a small molecule modulator that enhances the ATPase activity of COQ8A. acs.orgnih.gov This modulation is allosteric, meaning the compound binds to a site other than the enzyme's active site to influence its activity. wustl.edubiorxiv.org The interaction is believed to modulate a conserved domain in COQ8A, leading to an increased affinity for nucleotides and a subsequent boost in its enzymatic function. acs.orgresearchgate.net
In another context, aminophenol analogues have been investigated as inactivators of cysteine cathepsins, a class of proteases. Research on 4-aminophenol (B1666318) and its derivatives demonstrated time-dependent, redox-based inactivation of cathepsin B. nih.gov The mechanism involves the generation of reactive oxygen species that modify the enzyme's active site. nih.gov
These findings highlight the potential of aminophenol compounds to act as either activators or inhibitors of specific enzymes, a property that is highly dependent on the target enzyme and the precise arrangement of functional groups on the phenol ring.
| Enzyme Target | Aminophenol Analogue | Observed Effect | Mechanism of Action |
|---|---|---|---|
| COQ8A (Atypical kinase) | 2-Propylphenol | Enhancement of ATPase activity | Allosteric modulation, increasing nucleotide affinity acs.orgnih.gov |
| Cathepsin B (Cysteine protease) | 4-Aminophenol | Time-dependent inactivation | Redox-based inactivation via ROS generation nih.gov |
Investigations into Protein-Ligand Binding Mechanisms
Understanding how aminophenol analogues bind to proteins is crucial for elucidating their mechanism of action. Advanced analytical techniques are employed to map these interactions at a molecular level.
For the interaction between 2-propylphenol and COQ8A, researchers have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry. acs.orgnih.govwustl.edu These methods revealed that 2-propylphenol likely binds to a specific region of the COQ8A protein, inducing conformational changes in a conserved domain known as the KxGQ domain, which in turn affects the active site. nih.govbiorxiv.org
Similarly, the binding of p-aminophenol to the electron transfer protein cytochrome c has been studied. Using WaterLOGSY NMR spectroscopy, a weak but specific intermolecular interaction was identified. acs.org This allowed for the determination of the solution structure of the p-aminophenol-cytochrome c adduct, revealing that the ligand interacts with a specific binding site on the protein's surface through a combination of stacking and hydrogen bond interactions. acs.org Such studies are fundamental to understanding how small molecules can interfere with or modulate protein-protein interactions. acs.org
| Protein Target | Ligand (Analogue) | Investigation Techniques | Key Binding Insights |
|---|---|---|---|
| COQ8A | 2-Propylphenol | NMR, Hydrogen-Deuterium Exchange Mass Spectrometry | Identified a candidate allosteric binding region; ligand modulates the KxGQ domain acs.orgnih.gov |
| Cytochrome c | p-Aminophenol | WaterLOGSY NMR Spectroscopy | Specific binding site identified; interaction stabilized by stacking and H-bonds acs.org |
Potential in Materials Science Research
The dual reactivity of the amino and hydroxyl groups on the aromatic ring makes this compound a promising candidate for applications in materials science, particularly in the synthesis of polymers and the fabrication of nanomaterials.
Aminophenols are versatile monomers for creating conductive polymers, which are derivatives of polyaniline. mdpi.com The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows them to be polymerized through chemical or electrochemical oxidative methods. ijpras.com The polymerization of o-, m-, and p-aminophenol has been studied, leading to the formation of poly(aminophenol)s (PAPs). mdpi.comtandfonline.com
In this context, this compound can serve as a functionalized monomer. During oxidative polymerization, typically in an acidic medium with an oxidant like ammonium (B1175870) persulfate, the amino and hydroxyl groups would participate in forming the polymer backbone. ijpras.comresearchgate.net The propyl group (-C3H7) would remain as a side chain on the polymer, influencing its properties such as solubility in organic solvents, processability, and potentially its electrochemical characteristics. The resulting polymer would be a substituted polyaniline derivative with unique structural and functional properties. mdpi.com
Aminophenol compounds have demonstrated utility in the synthesis and surface modification of nanomaterials. Their ability to act as reducing agents and as ligands (capping agents) makes them valuable in controlling the formation and stability of nanoparticles.
Research has shown that p-aminophenol can be used in a one-pot method to synthesize Fe-p-aminophenol (Fe-PAP) nanoparticles. rsc.orgrsc.org These nanoparticles exhibit photothermal effects, making them of interest for biomedical applications. rsc.orgrsc.org In another application, aminophenol has been used to modify the surface of gold nanoparticles (AP_Au NPs). acs.org In this synthesis, the aminophenol acts as a reducing agent for the gold precursor (HAuCl4) and also as a capping agent, binding to the nanoparticle surface via an Au-N bond to ensure stability. acs.org Furthermore, 3-aminophenol (B1664112) has been successfully grafted onto the surface of polymer-modified zinc sulphide (ZnS) nanoparticles to create a functional nanosorbent for drug delivery applications. nih.gov
These examples underscore the potential of this compound to be employed in similar roles for fabricating novel metal-based or composite nanomaterials with tailored properties for catalysis, sensing, or biomedical uses.
Analytical Chemistry Applications
In analytical chemistry, compounds that can produce a measurable signal, such as color, in the presence of a specific analyte are highly valuable. The reactive nature of the aminophenol structure lends itself to such applications.
Spectrophotometry is a technique that measures the amount of light absorbed by a chemical substance. For this method to work, the analyte of interest often needs to react with a reagent to produce a colored compound. Aminophenols can serve as such reagents.
A highly sensitive and selective non-extractive spectrophotometric method for the determination of trace levels of iron (III) has been developed using 2-aminophenol (OAP) as the reagent. journalcsij.com The reaction between iron (III) and OAP in a slightly acidic aqueous solution is instantaneous and forms a stable chelate with a stoichiometric composition of 1:3 (Fe:OAP), which has a maximum absorbance (λmax) at 402 nm. journalcsij.com
Conversely, aminophenols themselves can be the analyte. A method for the quantitative determination of aminophenol isomers uses 1,2-Naphthoquinone-4-sulphonate (NQS) as a reagent. pjaec.pk In a basic medium, NQS reacts with aminophenols to form distinctly colored products, allowing for their quantification. For instance, the product formed with p-aminophenol has a λmax at 535 nm. pjaec.pk Additionally, m-aminophenol is used as a coupling reagent in a diazotization reaction for the spectrophotometric determination of the pharmaceutical compound Hydrochlorothiazide, forming a yellow product with a λmax of 443 nm. ntu.edu.iq
| Analyte | Aminophenol Reagent | Principle of Method | Wavelength (λmax) |
|---|---|---|---|
| Iron (III) | 2-Aminophenol (OAP) | Formation of a stable Fe-OAP chelate journalcsij.com | 402 nm |
| Hydrochlorothiazide | m-Aminophenol | Diazotization-coupling reaction ntu.edu.iq | 443 nm |
| Aminophenol Isomers | 1,2-Naphthoquinone-4-sulphonate (NQS) | Reaction to form colored Schiff bases pjaec.pk | 535 nm (for p-aminophenol) |
Future Research Directions for 2 Amino 6 Propylphenol
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. jddhs.comjddhs.comnih.gov Future research on 2-Amino-6-propylphenol should prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. jddhs.comjddhs.comnih.gov
One promising approach is the catalytic reduction of 2-nitro-6-propylphenol. Traditional methods often rely on stoichiometric reducing agents that generate significant waste. guidechem.com Future investigations could focus on developing highly efficient and recyclable catalysts for this transformation. Nanocatalysis, utilizing metal nanoparticles, has shown promise in the reduction of nitrophenols to aminophenols and could be adapted for this specific synthesis. taylorandfrancis.com The use of green solvents, such as water or supercritical fluids, in conjunction with these catalytic systems would further enhance the sustainability of the process. bdu.ac.in
Another avenue for exploration is the direct amination of 6-propylcatechol. While challenging, the development of a catalytic system that enables the selective amination of the catechol ring would represent a significant advancement in green chemistry. Additionally, continuous flow processes for the synthesis of aminophenols are being developed, offering improved safety, efficiency, and scalability over traditional batch methods. acs.org Applying this technology to the synthesis of this compound could lead to a more economical and environmentally friendly production method.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Catalytic Hydrogenation of 2-nitro-6-propylphenol | High atom economy, reduced waste | Development of recyclable, non-precious metal catalysts |
| Direct Amination of 6-propylcatechol | Shorter synthetic route | Design of selective amination catalysts |
| Biocatalysis | Mild reaction conditions, high selectivity | Enzyme discovery and engineering |
| Continuous Flow Synthesis | Enhanced safety and control, scalability | Reactor design and process optimization |
Exploration of Undiscovered Chemical Transformations
The bifunctional nature of this compound, with its nucleophilic amino group and reactive phenolic hydroxyl group, opens the door to a wide array of chemical transformations. researchgate.netchemcess.com While general reactions of aminophenols are known, the specific influence of the ortho-propyl group on reactivity is an area ripe for investigation. researchgate.netchemcess.com
Future research could explore novel cyclization and condensation reactions. The close proximity of the amino and hydroxyl groups in ortho-aminophenols makes them particularly susceptible to forming heterocyclic structures, such as phenoxazines. chemcess.com Investigating the reaction of this compound with various electrophiles could lead to the synthesis of novel heterocyclic compounds with potentially interesting biological or material properties.
The polymerization of aminophenols is another area of interest. Polyaniline and its derivatives are conducting polymers with a range of applications. tandfonline.com The chemical or electrochemical polymerization of this compound could yield a new polymer with unique properties conferred by the propyl group, such as improved solubility in organic solvents or altered electronic characteristics. mdpi.comrsc.org Furthermore, visible-light-driven transformations of phenols represent a modern approach to accessing novel molecular architectures under mild conditions. thieme-connect.com
Advanced Derivatization for Enhanced Specificity in Research Applications
The synthesis of derivatives of this compound with tailored properties is a crucial area for future research. Derivatization can be used to develop probes for biological research, create new ligands for catalysis, or modify the physicochemical properties of the molecule.
A key area for exploration is the synthesis of Schiff base derivatives. The reaction of the amino group with various aldehydes and ketones can produce a wide range of imines. mdpi.com These Schiff bases can act as ligands for metal complexes, and in other aminophenol systems, have shown a variety of biological activities. researchgate.netnih.gov Synthesizing a library of Schiff base derivatives of this compound and screening them for biological activity or catalytic performance would be a valuable research direction. researchgate.netnih.gov
Furthermore, the phenolic hydroxyl group can be a handle for introducing other functional groups through etherification or esterification. These reactions could be used to attach the molecule to a solid support for use in catalysis or chromatography, or to append fluorescent tags for imaging applications. The alkylation and acylation of aminophenols are well-established reactions that could be systematically studied for this compound to create a diverse set of new chemical entities. chemcess.com
Interdisciplinary Studies with Advanced Computational Methods
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. acs.orgnih.gov Future research on this compound would greatly benefit from an integrated experimental and computational approach.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.net For instance, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical reactions. DFT can also be used to calculate properties such as bond dissociation energies and ionization potentials, which are important for understanding the antioxidant potential of the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. acs.orgnih.gov By calculating a range of molecular descriptors for a series of derivatives and correlating them with experimental data, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced activity or reduced toxicity. acs.orgnih.gov Molecular docking studies can also be used to predict how these molecules might interact with biological targets such as enzymes or receptors. researchgate.net
| Computational Method | Application to this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and spectroscopic properties. | Understanding of reactivity, antioxidant potential, and reaction mechanisms. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and biological activity or toxicity. | Prediction of the properties of new derivatives, guiding synthetic efforts. acs.orgnih.gov |
| Molecular Docking | Simulating the interaction of this compound derivatives with biological macromolecules. | Identification of potential biological targets and mechanisms of action. researchgate.net |
Investigations into Untapped Biochemical and Material Science Potentials
The structural features of this compound suggest potential applications in both biochemistry and material science that are yet to be explored. The combination of a phenol (B47542) ring, which is known to have antioxidant properties, and an amino group, which is common in biologically active molecules, makes this compound an interesting candidate for biochemical studies.
Future research could investigate the antioxidant properties of this compound and its derivatives. The ability to scavenge free radicals is an important property for compounds used in pharmaceuticals and as additives in materials to prevent degradation. The presence of the electron-donating amino and propyl groups may enhance the antioxidant activity of the phenolic hydroxyl group.
In the realm of material science, this compound could serve as a monomer for the synthesis of novel polymers and resins. wikipedia.org As previously mentioned, polyaminophenols can be conducting polymers. tandfonline.commdpi.comrsc.org The propyl group could enhance the processability of such polymers. Additionally, aminophenols are used in the synthesis of polyimides and other high-performance polymers. acs.orgacs.org The incorporation of this compound into these materials could impart new properties, such as altered thermal stability or mechanical strength. Another exciting possibility is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-6-propylphenol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation to introduce the propyl group, followed by nitration and reduction to install the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures >99% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical compatibility) and EN 149:2001-certified respirators if airborne concentrations exceed 1 mg/m³. Work in a fume hood with secondary containment. In case of skin contact, wash immediately with 10% aqueous sodium bicarbonate. Store in amber glass under inert gas to prevent oxidation .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Employ a combination of HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) for purity assessment, high-resolution mass spectrometry (HRMS, ESI+ mode) for molecular ion confirmation ([M+H]+ at m/z 166.1234), and FTIR (broad O-H stretch at 3200–3400 cm⁻¹, aromatic C=C at 1600 cm⁻¹) for functional group identification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting ¹H/¹³C NMR signals may arise from tautomerism or paramagnetic impurities. Use deuterated dimethyl sulfoxide (DMSO-d6) to stabilize tautomers and acquire 2D NMR (HSQC, HMBC) to resolve coupling patterns. For paramagnetic interference, pre-treat samples with EDTA to chelate metal ions .
Q. What strategies optimize the regioselective introduction of substituents in this compound derivatives?
- Methodological Answer : Leverage directing groups (e.g., Boc-protected amino groups) to favor para-substitution. For ortho-functionalization, use copper(I)-catalyzed Ullmann coupling under microwave irradiation (120°C, 30 min). Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., DMF for polar intermediates) .
Q. How can researchers address conflicting biological activity reports of this compound in different cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific metabolism or assay conditions. Standardize protocols by:
- Pre-treating cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to minimize metabolic variability.
- Including positive controls (e.g., known antioxidants for ROS assays) and normalizing data to cell viability (MTT assay).
- Validating results across ≥3 independent replicates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer : Apparent contradictions arise from pH-dependent solubility. In acidic conditions (pH <4), the compound ionizes (pKa ~9.2 for phenolic -OH), enhancing water solubility. In neutral/organic solvents, solubility decreases. Quantify solubility via shake-flask method at controlled pH (e.g., 0.1 M HCl vs. phosphate buffer pH 7.4) and validate with UV-Vis spectroscopy (λmax 275 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
